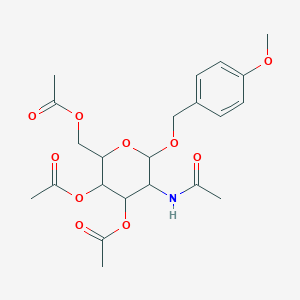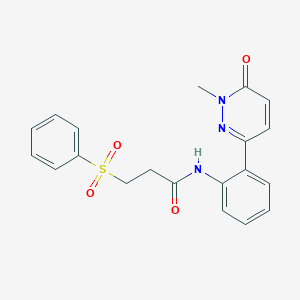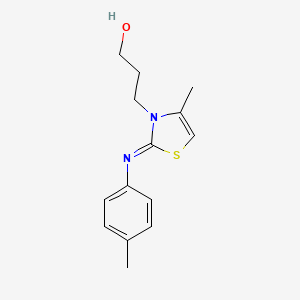![molecular formula C22H30N6O4 B2982558 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide CAS No. 1021095-02-2](/img/structure/B2982558.png)
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Immunomodulatory Effects
A pyrimidylpiperazine derivative exhibited dual cytokine regulator properties, notably inhibiting tumor necrosis factor (TNF)-alpha while augmenting interleukin-10 production in vivo. This compound's ability to modulate these cytokines suggests potential applications in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease by balancing pro- and anti-inflammatory responses (Fukuda et al., 2000).
Antimicrobial and Antifungal Agents
Research into the cyclization reactions involving cyanamides and various substrates, including anthranilates and methyl 2-(3-oxopiperazin-2-yl)acetate, has led to the creation of novel compounds with significant antimicrobial activities. These synthetic pathways yield derivatives with potential as antimicrobial agents, addressing the need for new treatments against resistant bacterial and fungal infections (Shikhaliev et al., 2008).
Anticancer and Anti-inflammatory Applications
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives have demonstrated significant anticancer activities, specifically as anti-5-lipoxygenase agents. Such compounds offer promising avenues for developing new therapeutic agents against cancer and inflammatory diseases (Rahmouni et al., 2016).
Neurodegenerative and Neuropsychiatric Diseases
A comprehensive study on a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones led to the identification of potent and selective inhibitors of phosphodiesterase 1 (PDE1), such as ITI-214. These inhibitors are being considered for treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as for movement disorders and attention deficit and hyperactivity disorders. The development of these compounds underscores the potential of targeting PDE1 to address cognitive impairment and related disorders (Li et al., 2016).
properties
IUPAC Name |
2-[5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4/c1-15(29)26-10-12-27(13-11-26)17-8-9-23-20-19(17)21(31)28(22(32)25(20)2)14-18(30)24-16-6-4-3-5-7-16/h8-9,16H,3-7,10-14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKOAAWBBLWTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC(=O)NC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

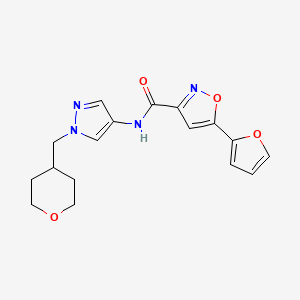
![N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2982477.png)
![N-(5-Chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2982479.png)
![Ethyl 4-[4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982480.png)
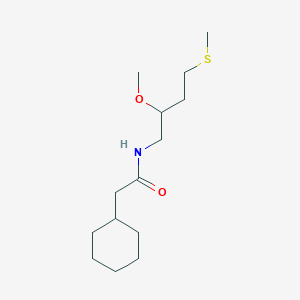
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)
![2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2982483.png)
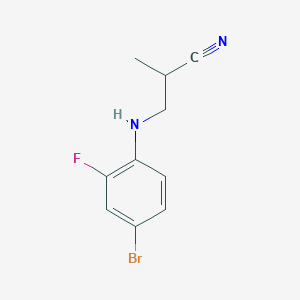
![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)
